molecular formula C14H17NO B14678607 (2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one CAS No. 33739-30-9

(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one

Cat. No.: B14678607
CAS No.: 33739-30-9
M. Wt: 215.29 g/mol
InChI Key: XOEQGJMQQDRXCB-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one is an organic compound that belongs to the class of imines It is characterized by the presence of a cyclohexanone ring with a methylanilino group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one typically involves the condensation reaction between cyclohexanone and N-methylaniline. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methylanilino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under an inert atmosphere.

Major Products

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple ketone with a similar cyclohexane ring structure.

    N-methylaniline: An aromatic amine with a similar methylanilino group.

    Schiff bases: A class of compounds with a similar imine functional group.

Uniqueness

(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a methylanilino group

Properties

CAS No.

33739-30-9

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one

InChI

InChI=1S/C14H17NO/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16/h2-4,8-9,11H,5-7,10H2,1H3/b12-11+

InChI Key

XOEQGJMQQDRXCB-VAWYXSNFSA-N

Isomeric SMILES

CN(/C=C/1\CCCCC1=O)C2=CC=CC=C2

Canonical SMILES

CN(C=C1CCCCC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.